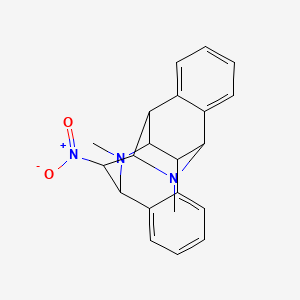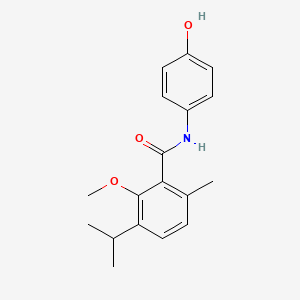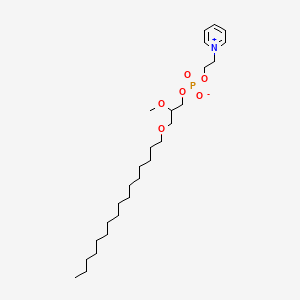
3-Methoxy-19-norcarda-1,3,5(10)-trienolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-19-norcarda-1,3,5(10)-trienolide is a synthetic compound belonging to the class of norcardenolides. These compounds are structurally related to cardenolides, which are known for their biological activity, particularly in the context of cardiac glycosides. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-19-norcarda-1,3,5(10)-trienolide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the norcardenolide skeleton.
Methoxylation: Introduction of the methoxy group at the 3-position is achieved using methanol in the presence of a suitable catalyst.
Final modifications: Additional functional groups are introduced through various chemical reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
3-Methoxy-19-norcarda-1,3,5(10)-trienolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
3-Methoxy-19-norcarda-1,3,5(10)-trienolide has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, particularly in the context of cardiac health.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating heart conditions.
Industry: It is used in the development of new materials and as a precursor for other biologically active compounds.
作用机制
The mechanism of action of 3-Methoxy-19-norcarda-1,3,5(10)-trienolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
19-norcardenolide: Shares a similar core structure but lacks the methoxy group.
Cardenolide: Structurally related but contains additional functional groups that confer different biological activities.
Uniqueness
3-Methoxy-19-norcarda-1,3,5(10)-trienolide is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
4147-08-4 |
|---|---|
分子式 |
C23H30O3 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
(4R)-4-[(8S,9S,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C23H30O3/c1-23-10-9-18-17-6-4-16(25-2)11-14(17)3-5-19(18)21(23)8-7-20(23)15-12-22(24)26-13-15/h4,6,11,15,18-21H,3,5,7-10,12-13H2,1-2H3/t15-,18+,19+,20+,21+,23+/m0/s1 |
InChI 键 |
UMVVDCRBHFCXCZ-ATLKDPDMSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@H]2[C@H]4CC(=O)OC4)CCC5=C3C=CC(=C5)OC |
规范 SMILES |
CC12CCC3C(C1CCC2C4CC(=O)OC4)CCC5=C3C=CC(=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


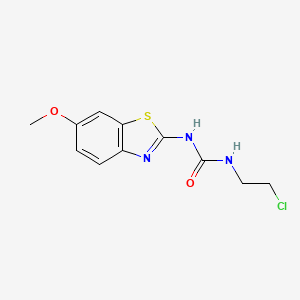

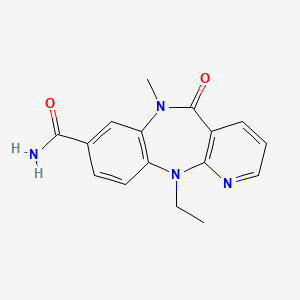

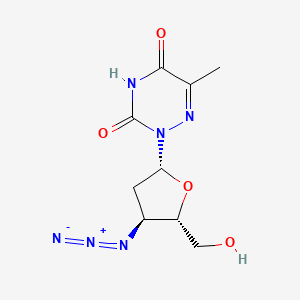

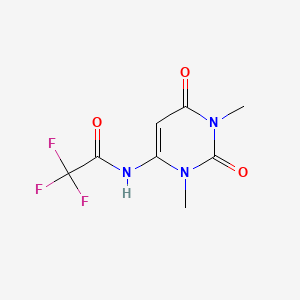

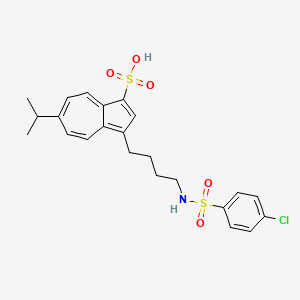

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
